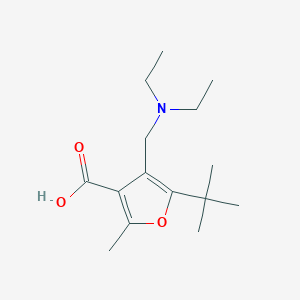

5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid

Description

5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid: is a synthetic organic compound with a complex structure. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also includes a carboxylic acid group, a tert-butyl group, and a diethylaminomethyl group, making it a molecule of interest in various chemical and pharmaceutical research fields .

Properties

CAS No. |

435341-89-2 |

|---|---|

Molecular Formula |

C15H26ClNO3 |

Molecular Weight |

303.82 g/mol |

IUPAC Name |

5-tert-butyl-4-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C15H25NO3.ClH/c1-7-16(8-2)9-11-12(14(17)18)10(3)19-13(11)15(4,5)6;/h7-9H2,1-6H3,(H,17,18);1H |

InChI Key |

MHWDEEJLEWFJLT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=C(OC(=C1C(=O)O)C)C(C)(C)C |

Canonical SMILES |

CCN(CC)CC1=C(OC(=C1C(=O)O)C)C(C)(C)C.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms and binding sites.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

- 5-tert-Butyl-4-aminomethyl-2-methyl-furan-3-carboxylic acid

- 5-tert-Butyl-4-diethylaminomethyl-2-ethyl-furan-3-carboxylic acid

- 5-tert-Butyl-4-diethylaminomethyl-2-methyl-thiophene-3-carboxylic acid

Comparison: Compared to similar compounds, 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid is unique due to the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid (CAS No. 435341-89-2) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of 267.36 g/mol. It is characterized by a furan ring, which is a common feature in biologically active compounds, often influencing their pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Research indicates that it may act as an inhibitor or modulator of specific pathways, potentially affecting cellular signaling and metabolic regulation.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that 5-tert-butyl derivatives exhibit cytotoxic effects against certain cancer cell lines. The compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies indicate that this compound may possess anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines or modulating immune responses.

Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against lung and ovarian cancer cells. The IC50 values were determined to be in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction |

| SKOV3 (Ovarian) | 12 | Cell cycle arrest |

Study 2: Neuroprotective Potential

In vitro studies using neuronal cell cultures showed that the compound could reduce oxidative stress markers and promote cell survival under neurotoxic conditions.

| Treatment Condition | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 85 | 30 |

Research Findings

Recent publications have highlighted the structural characteristics that contribute to the biological activity of furan derivatives. The presence of electron-donating groups, such as tert-butyl and diethylamino moieties, enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves functionalizing the furan ring through substitution or coupling reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation, while diethylaminomethyl groups may be added via Mannich reactions under mild acidic conditions. Optimization includes adjusting reactant molar ratios (e.g., 1:1.2 for amine-to-furan derivatives), temperature (60–80°C), and reaction time (2–4 hours). Purification often employs column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization using ethanol/water mixtures .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies substituent positions and confirms regioselectivity. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and bond angles. Key parameters include R-factors <0.05 and data-to-parameter ratios >15.2 for reliability. Mass spectrometry (HRMS) further confirms molecular weight (e.g., [M+H]+ at 283.21 m/z) .

Q. What are the common chemical reactions this compound undergoes, and what are the mechanistic insights?

- Methodological Answer : The carboxylic acid group participates in esterification (e.g., with methanol/H₂SO₄) or amide formation (via EDC/NHS coupling). The diethylaminomethyl moiety undergoes nucleophilic substitution (e.g., alkylation with iodomethane) or oxidation to tertiary amines. Mechanistic studies use kinetic monitoring (UV-Vis spectroscopy) and density functional theory (DFT) to model transition states .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's interactions with biological targets like neurotransmitter receptors?

- Methodological Answer : Radioligand binding assays (e.g., ³H-AMPA displacement) quantify affinity for glutamate receptors. Competitive inhibition curves (IC₅₀ values) are generated using HEK293 cells expressing recombinant AMPA receptors. Electrophysiology (patch-clamp) measures ion flux modulation. Data normalization to reference antagonists (e.g., CNQX) ensures comparability .

Q. What strategies resolve contradictions in pharmacological data regarding its enzyme inhibition efficacy?

- Methodological Answer : Contradictions may arise from assay variability (e.g., substrate concentration, pH). Standardization via IC₅₀ determination under fixed conditions (e.g., 25°C, pH 7.4) is critical. Cross-validation using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) clarifies binding kinetics. Meta-analysis of dose-response curves (Hill coefficients) identifies non-specific effects .

Q. What computational methods are used to predict binding affinities and guide synthesis of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) models ligand-receptor interactions, prioritizing derivatives with low binding energies (ΔG < -7 kcal/mol). Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100-ns trajectories. QSAR models correlate substituent electronegativity or steric bulk with bioactivity, guiding synthetic prioritization (e.g., tert-butyl vs. isopropyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.